molecular formula C31H33N7O4 B12418963 Fgfr4-IN-6

Fgfr4-IN-6

Cat. No.: B12418963
M. Wt: 567.6 g/mol
InChI Key: OKXXDRNCBCZCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr4-IN-6 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several cancers, making it a promising therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr4-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fgfr4-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Fgfr4-IN-6 exerts its effects by binding to the ATP-binding site of FGFR4, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cellular processes such as proliferation and migration. The primary molecular targets include the RAS-MAPK-ERK and PI3K-AKT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fgfr4-IN-6 include other FGFR4 inhibitors such as BLU9931, H3B-6527, and ponatinib. These compounds also target the ATP-binding site of FGFR4 but may differ in their specificity, potency, and pharmacokinetic properties .

Uniqueness

This compound is unique in its high specificity for FGFR4, minimizing off-target effects and enhancing its therapeutic potential. Its optimized pharmacokinetic profile ensures effective inhibition of FGFR4 signaling with minimal toxicity .

Properties

Molecular Formula

C31H33N7O4

Molecular Weight

567.6 g/mol

IUPAC Name

7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-N-[4-propan-2-yloxy-5-(2-pyridin-3-ylethynyl)pyridin-2-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

InChI

InChI=1S/C31H33N7O4/c1-21(2)42-27-15-28(33-17-24(27)9-8-22-6-4-10-32-16-22)35-31(41)38-11-5-7-23-14-25(26(20-39)34-30(23)38)18-37-13-12-36(3)19-29(37)40/h4,6,10,14-17,20-21H,5,7,11-13,18-19H2,1-3H3,(H,33,35,41)

InChI Key

OKXXDRNCBCZCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1C#CC2=CN=CC=C2)NC(=O)N3CCCC4=CC(=C(N=C43)C=O)CN5CCN(CC5=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.